5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole

Lipophilicity ADME optimization Medicinal chemistry

This 5-Br,6-F,N1-ethyl benzotriazole (CAS 1365271-72-2) is a regiospecifically pure CK2 inhibitor building block with XLogP3 2.4 and TPSA 30.7 Ų. Its single C5-Br handle, electronically activated by the adjacent C6-F, guarantees unambiguous mono-functionalization in cross-coupling—eliminating the stoichiometric optimization required by dibrominated analogs. The N1-ethyl group provides a crystallographically tractable probe (cf. PDB 5CQU/5CQW) for structure-based optimization of the solvent-exposed vector. Procure the correct 5-Br,6-F regioisomer to ensure reproducibility of halogen-bond-centric fragment growth strategies.

Molecular Formula C8H7BrFN3
Molecular Weight 244.067
CAS No. 1365271-72-2
Cat. No. B578088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole
CAS1365271-72-2
Synonyms5-BroMo-1-ethyl-6-fluoro-1,2,3-benzotriazole
Molecular FormulaC8H7BrFN3
Molecular Weight244.067
Structural Identifiers
SMILESCCN1C2=CC(=C(C=C2N=N1)Br)F
InChIInChI=1S/C8H7BrFN3/c1-2-13-8-4-6(10)5(9)3-7(8)11-12-13/h3-4H,2H2,1H3
InChIKeyGUHUOBOWMKHRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS 1365271-72-2) – Physicochemical Profile and Procurement-Relevant Identity


5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS 1365271-72-2) is a polyhalogenated N1-alkyl benzotriazole derivative with the molecular formula C8H7BrFN3 and a molecular weight of 244.06 g·mol⁻¹. Its substitution pattern – bromine at C5, fluorine at C6, and an N1-ethyl group – places it within the well-studied class of halogenated benzotriazoles that act as ATP-competitive inhibitors of protein kinase CK2 and serve as versatile building blocks for medicinal chemistry campaigns. [1] Key computed properties include an XLogP3 of 2.4, a topological polar surface area (TPSA) of 30.7 Ų, and exactly one rotatable bond, distinguishing it from closely related N1-methyl, N1-isopropyl, and N1-benzyl congeners.

Why Simple Benzotriazole Interchange Fails: Substitution-Dependent Physicochemistry Drives Selectivity in Kinase Inhibition and Synthetic Utility


Halogenated benzotriazoles are not freely interchangeable. The number and position of halogen atoms, the nature of the N1-substituent, and the resulting physicochemical profile collectively govern both biological target engagement and synthetic reactivity. In the CK2 inhibitor field, replacing a single bromine with fluorine shifts pKa, alters the neutral/anionic equilibrium at physiological pH, and can change inhibitory potency by orders of magnitude. [1] Similarly, the N1-alkyl group modulates lipophilicity (XLogP3 spans from ~2.3 for methyl to 3.5 for benzyl analogs) and introduces conformational degrees of freedom that affect molecular recognition and off-rate kinetics. For synthetic chemists, the presence of a single aryl bromide at C5 versus dibrominated or non-brominated analogs determines the regiochemical outcome of cross-coupling steps – a critical parameter in library synthesis. [2]

Quantitative Differentiation Evidence for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole Against Closest Analogs


XLogP3 Comparison Across N1-Alkyl 5-Bromo-6-fluoro-benzotriazole Series

The XLogP3 of 5-bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole is 2.4, placing it between the N1-methyl analog (LogP = 2.34, CAS 1330750-48-5) and the N1-cyclopentyl analog (XLogP3 = 3.4, CAS not listed). The N1-isopropyl analog (CAS 1345471-93-3) has a molecular weight of 258.09 and an estimated XLogP3 of ~3.0, while the N1-benzyl analog reaches an XLogP3 of 3.5. This graded lipophilicity series allows medicinal chemists to tune logD without altering the critical 5-bromo-6-fluoro pharmacophore.

Lipophilicity ADME optimization Medicinal chemistry

Rotatable Bond Count and Conformational Entropy: Ethyl vs. Methyl at N1

The target compound possesses exactly one rotatable bond (the N1–CH2–CH3 ethyl group), while the N1-methyl analog (CAS 1330750-48-5) has zero rotatable bonds beyond the methyl rotor. In the context of CK2 inhibition, crysallographic studies of halogenated benzotriazoles bound to the CK2α ATP pocket show that the N1-substituent projects toward a solvent-exposed region where conformational flexibility can modulate desolvation penalties and binding entropy. [1] The single additional rotatable bond in the ethyl derivative may confer a measurable difference in ΔS of binding, although direct calorimetric data for this specific pair are not yet available.

Conformational flexibility Binding entropy Molecular recognition

Synthetic Utility: Regioselective C5-Bromo Handle for Cross-Coupling in the Presence of C6-Fluoro

The single bromine atom at C5 provides a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) while the electron-withdrawing C6-fluoro substituent activates the aryl bromide toward oxidative addition. [1] In contrast, the N1-unsubstituted analog 6-bromo-5-fluoro-1H-benzotriazole (CAS 1242336-69-1, MW 216.01) lacks the N-alkyl group that protects the triazole NH from deprotonation under basic coupling conditions, which can lead to competing side reactions. The dibrominated analog 5,6-dibromo-1H-benzotriazole offers two coupling sites but at the cost of regioselectivity, requiring sequential orthogonal couplings. [2]

Cross-coupling Building block Suzuki-Miyaura Library synthesis

Positional Bromo-Fluoro Isomerism: 5-Bromo-6-fluoro vs. 6-Bromo-5-fluoro Scaffolds

Literature on brominated benzotriazole CK2 inhibitors has established that the 5,6-dihalogenation pattern is a key determinant of inhibitory potency, with 5,6-dibromo-1H-benzotriazole approaching the activity of the reference compound TBBt (IC50 ≈ 0.3–0.9 μM for CK2). [1] The 5-bromo-6-fluoro pattern in the target compound places the larger, more polarizable bromine at C5 and the electron-withdrawing fluorine at C6, which is predicted to strengthen the σ-hole on bromine and enhance halogen bonding to backbone carbonyls of E114 and V116 in the CK2 hinge region. [2] In contrast, the reversed regioisomer 6-bromo-5-fluoro-1H-benzotriazole (CAS 1242336-69-1) positions the halogen-bond donor at C6, potentially altering the geometry of the halogen-bond network.

Positional isomerism CK2 inhibition SAR Halogen bonding

Purity Benchmarking: Combi-Blocks / Sigma-Aldrich Certified 98% Purity for Reproducible Biological Assays

The commercially available material from Combi-Blocks (distributed by Sigma-Aldrich, catalog COM448612244) is certified at 98% purity. This exceeds the typical 95% minimum purity offered for the N1-methyl analog (CAS 1330750-48-5) by multiple suppliers. For enzyme inhibition assays, particularly CK2 kinase activity measurements where halogenated benzotriazoles can exhibit steep dose-response curves, even small quantities of brominated impurities can distort IC50 determinations, as noted in quality-control guidelines for TBBt and its congeners. [1]

Chemical purity Assay reproducibility Procurement quality

Evidence-Backed Application Scenarios for 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole in Medicinal Chemistry and Chemical Biology


CK2 Kinase Inhibitor Lead Optimization: Intermediate Lipophilicity for ADME Tuning

For programs targeting protein kinase CK2, the XLogP3 of 2.4 places this compound within the favorable range for oral bioavailability (Lipinski Rule-of-5 compliant) while providing sufficient hydrophobicity for ATP-pocket engagement. Compared to the more lipophilic N1-cyclopentyl (XLogP3 3.4) and N1-benzyl (XLogP3 3.5) analogs, the ethyl derivative is less likely to encounter solubility-limited absorption or high microsomal clearance. Researchers can use this scaffold as a starting point for further functionalization via the C5-bromide handle while maintaining a developable physicochemical profile.

Diversity-Oriented Library Synthesis via Regioselective Suzuki-Miyaura Coupling

The single C5-bromine atom, electronically activated by the adjacent C6-fluorine, provides a clean mono-functionalization site for parallel synthesis of compound libraries. Unlike 5,6-dibromobenzotriazole, which requires careful optimization of stoichiometry and catalyst selection to achieve mono-coupling, the target compound intrinsically limits reaction to a single site. [1] This predictability is critical for automated high-throughput chemistry workflows and for generating SAR datasets with unambiguous regiochemical assignments.

Conformational Probing of Solvent-Exposed Vector in CK2 Co-Crystal Structures

The single rotatable bond of the N1-ethyl group provides an experimentally tractable probe for crystallographic and thermodynamic studies of the solvent-exposed face of the CK2α ATP-binding pocket. The ethyl group can adopt distinct conformations observable by X-ray crystallography, as demonstrated for related N-alkyl benzotriazole inhibitors in CK2 co-crystal structures (PDB 5CQU, 5CQW). [2] This enables structure-based optimization of the vector without adding excessive conformational entropy, as would occur with larger N1-alkyl groups.

Halogen-Bond Donor Optimization in Fragment-Based Drug Discovery

The 5-bromo-6-fluoro substitution pattern, informed by the Poznański group's systematic SAR studies on halogenated benzotriazoles, positions a strong halogen-bond donor (Br) adjacent to an electron-withdrawing fluorine. [3] This electronic arrangement is predicted to strengthen the C–Br···O=C halogen bond to the CK2 hinge backbone and can serve as a privileged fragment for halogen-bond-centric fragment growth strategies. Procurement of the correct regioisomer (5-Br,6-F rather than 6-Br,5-F) is essential for reproducing these electronic effects.

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